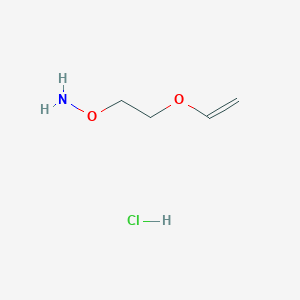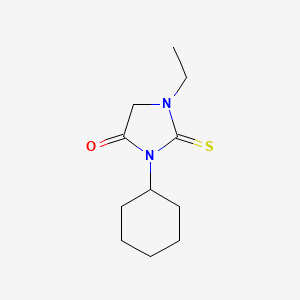
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure, which includes a cyclohexyl group, an ethyl group, and a thioxoimidazolidinone core, makes it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the addition of a catalytic amount of glacial acetic acid. The mixture is refluxed and stirred for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of enzymes such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. These enzymes play crucial roles in bacterial protein synthesis and DNA replication, respectively. By inhibiting these enzymes, the compound exerts its antibacterial effects .
Comparación Con Compuestos Similares
3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one can be compared with other thiohydantoin derivatives, such as:
Phenytoin: A well-known anticonvulsant used in the treatment of epilepsy.
Ethotoin: Another anticonvulsant with a similar structure to phenytoin.
Mephenytoin: Used as an anticonvulsant and muscle relaxant.
Fosphenytoin: A prodrug of phenytoin, used for intravenous administration.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiohydantoin derivatives.
Propiedades
Fórmula molecular |
C11H18N2OS |
|---|---|
Peso molecular |
226.34 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H18N2OS/c1-2-12-8-10(14)13(11(12)15)9-6-4-3-5-7-9/h9H,2-8H2,1H3 |
Clave InChI |
YBEFLGLKCMJGIU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(=O)N(C1=S)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


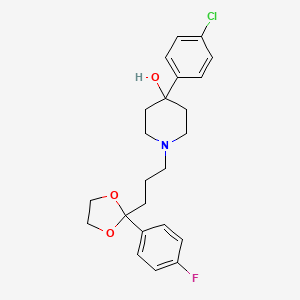

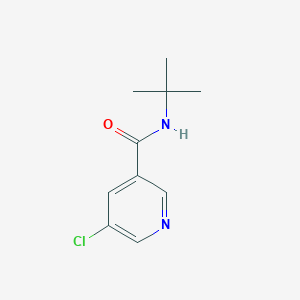
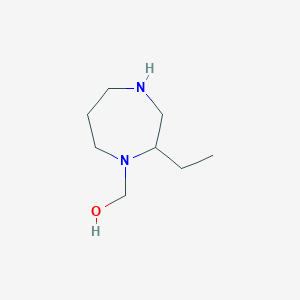

![(4R,4aS,6aR,7R,9R,11S,11aS,11bR)-7-Acetoxy-11-hydroxy-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12832639.png)

![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)
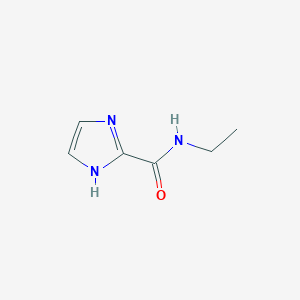

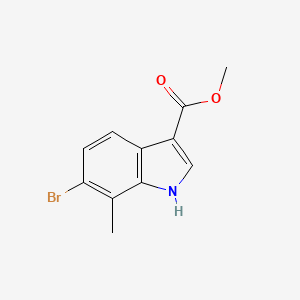

![1-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832680.png)
